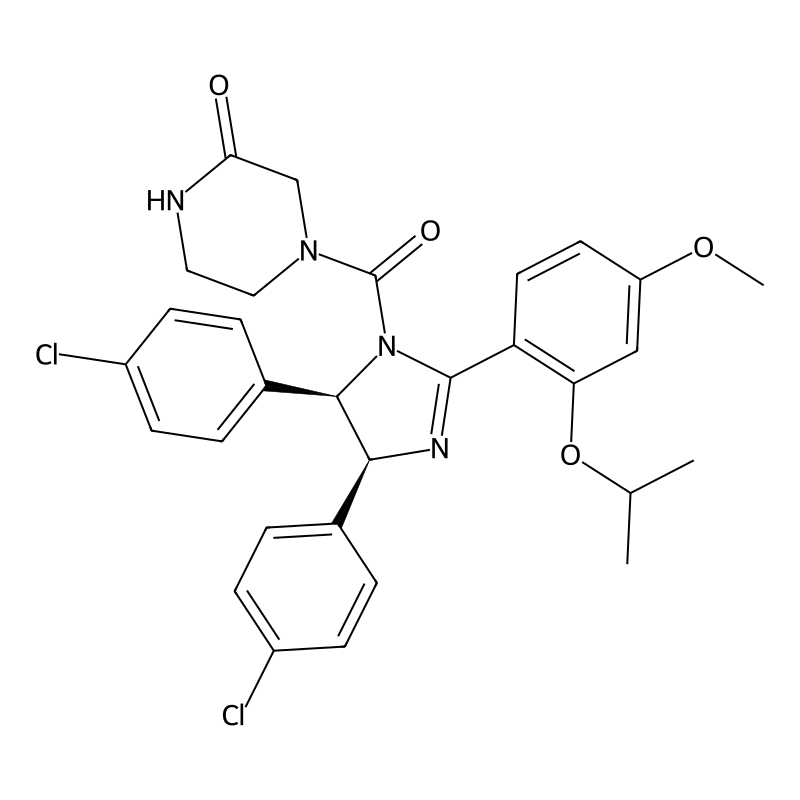

Nutlin-3

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Nutlin-3 is a small-molecule inhibitor that disrupts the interaction between MDM2 (mouse double minute 2) and p53 proteins. p53 is a tumor suppressor protein that plays a critical role in regulating cell cycle arrest, DNA repair, and apoptosis (programmed cell death) [What is p53? National Cancer Institute. ]. MDM2 acts as a negative regulator of p53, targeting it for degradation. By inhibiting MDM2, Nutlin-3 allows p53 to accumulate and exert its tumor suppressive functions. This makes Nutlin-3 a promising candidate for cancer therapy, particularly in tumors with functional p53.

Radiosensitization

One of the most studied applications of Nutlin-3 is its potential to radiosensitize cancer cells. Radiosensitization refers to increasing the effectiveness of radiation therapy. Studies have shown that Nutlin-3 can significantly radiosensitize cancer cells harboring wild-type p53 [Nutlin-3, the small-molecule inhibitor of MDM2, promotes senescence and radiosensitises laryngeal carcinoma cells harbouring wild-type p53. British Journal of Cancer. ]. This effect is attributed to Nutlin-3's ability to induce cell cycle arrest and senescence (a state of permanent cell cycle arrest) in these cells. The combination of radiation and Nutlin-3 treatment may improve treatment outcomes and potentially allow for reduced radiation dosages, thereby minimizing side effects.

Nutlin-3 is a small molecule that functions as a potent inhibitor of the interaction between the tumor suppressor protein p53 and its negative regulator, mouse double minute 2 homolog (MDM2). By disrupting this interaction, Nutlin-3 stabilizes p53, leading to its accumulation and activation. This mechanism is particularly relevant in the context of cancers that retain wild-type p53, where Nutlin-3 can induce cell cycle arrest and promote apoptosis through the activation of p53 target genes involved in growth inhibition and apoptosis .

- Nutlin-3 binds competitively to the p53-binding pocket of MDM2, preventing MDM2 from targeting p53 for degradation.

- This stabilization of p53 protein levels allows it to activate downstream genes involved in cell cycle arrest and apoptosis (programmed cell death) in cancer cells with functional p53.

Nutlin-3 operates primarily through non-covalent interactions with MDM2. It binds to the p53-binding pocket of MDM2, preventing MDM2 from ubiquitinating p53 for proteasomal degradation. This stabilization of p53 allows it to accumulate in the nucleus, where it can activate transcription of genes that promote cell cycle arrest and apoptosis. The chemical formula for Nutlin-3 is , with a molecular weight of approximately 581.49 g/mol .

Nutlin-3 has demonstrated significant biological activity in various cancer models. It selectively enhances the apoptotic response in cells expressing wild-type p53 while having minimal effects on cells with mutant p53. Studies show that Nutlin-3 can sensitize cancer cells to other therapeutic agents, such as recombinant human tumor necrosis factor-related apoptosis-inducing ligand (rhTRAIL), by increasing the expression of pro-apoptotic factors like DR5 . Additionally, Nutlin-3 has been shown to induce acetylation of p53 and heat shock proteins, further modulating its activity and sensitivity in different cancer types .

The synthesis of Nutlin-3 involves several steps that typically include:

- Formation of Imidazole Derivatives: The initial step often involves the preparation of imidazole derivatives through condensation reactions.

- Aryl Nitromethane Addition: A highly diastereo- and enantioselective addition of aryl nitromethane pronucleophiles to aryl aldimines is utilized to form key intermediates.

- Final Coupling Reactions: These intermediates are then subjected to coupling reactions to yield Nutlin-3 .

One notable method described utilizes organocatalysis, which allows for efficient synthesis at larger scales while maintaining high stereoselectivity .

Nutlin-3 is primarily investigated for its potential use in cancer therapy due to its ability to activate the p53 pathway. Clinical trials have explored its efficacy in various malignancies, including leukemia, prostate cancer, and solid tumors expressing wild-type p53. Furthermore, it has been studied for use in combination therapies to enhance the effects of radiation and other chemotherapeutic agents .

Research on Nutlin-3 has focused on its interactions with various proteins involved in cell cycle regulation and apoptosis. Notably, studies have shown that Nutlin-3 enhances the acetylation of p53, which is crucial for its transcriptional activity. It also affects the levels of heat shock proteins, which can influence cellular responses to stress and drug sensitivity . Additionally, Nutlin-3 has been shown to synergistically enhance apoptosis when combined with other agents targeting heat shock proteins or involved in apoptotic pathways .

Nutlin-3 belongs to a class of compounds known as MDM2 inhibitors. Other notable compounds include:

| Compound Name | Mechanism | Unique Features |

|---|---|---|

| MI-77301 | MDM2 inhibitor | More selective towards MDMX; shows promise in clinical trials for solid tumors |

| RG7112 | MDM2 antagonist | First-in-class compound; demonstrated efficacy in hematological malignancies |

| SAR405838 | Dual MDM2/MDMX inhibitor | Targets both MDM2 and MDMX; potential for broader application across different cancers |

Nutlin-3 is unique due to its specific binding affinity for the MDM2-p53 interaction site, which allows it to effectively restore p53 function without affecting other pathways directly regulated by MDMX or other related proteins . Its ability to sensitize cells expressing wild-type p53 further distinguishes it from other compounds that may not have this selective effect.

Cell Cycle Arrest Induction in Wild-Type Tumor Protein p53 Models

Nutlin-3 disrupts the physical association between murine double minute 2 and tumor protein p53, thereby stabilising tumor protein p53 and triggering transcription of cyclin-dependent kinase inhibitor 1A. In ten unrelated human solid-tumour cell lines that all preserve wild-type tumor protein p53, exposure to Nutlin-3 for twenty-four hours virtually eliminated DNA-synthesis activity: the S-phase compartment fell from 30–45% to ≤2%, while cells accumulated in both G1 and G2/M phases [1]. Comparable results have been reproduced in low-grade serous ovarian carcinoma cells [2] and in cultured Hodgkin and Reed–Sternberg lymphoma cells that express wild-type tumor protein p53 [3].

| Cell line (origin) | Genetic status of tumor protein p53 | S-phase fraction before treatment | S-phase fraction after Nutlin-3 | Dominant arrest phase | Reference |

|---|---|---|---|---|---|

| HCT116 (colorectal) | Wild-type | 33% | 0.3% | G1 + G2/M | 1 |

| A549 (lung) | Wild-type | 36% | 1.5% | G1 + G2/M | 1 |

| SJSA-1 (osteosarcoma) | Wild-type with murine double minute 2 amplification | 40% | 0.2% | G1 + G2/M | 1 |

| HOC-7 (ovarian, low-grade serous) | Wild-type | 32% | 2.1% | G1 | 11 |

| L-540 (Hodgkin lymphoma) | Wild-type | 28% | 4.0% | G1 | 7 |

Apoptosis Mechanisms in Tumour Cell Lines

Sustained stabilization of tumor protein p53 by Nutlin-3 proceeds from cell-cycle blockade to programmed cell death. In wild-type tumour protein p53 osteosarcoma cells (SJSA-1), the Annexin V-positive fraction reached 80% forty-eight hours after exposure, accompanied by robust induction of Bcl-2-associated X protein and p53 upregulated modulator of apoptosis, and by cleavage of executioner caspase 3 [1]. Similar p53-dependent apoptosis has been recorded in glioblastoma multiforme cells [4] and in diffuse large B-cell lymphoma cultures, where murine double minute 2 blockade also provoked mitochondrial translocation of tumor protein p53 and down-regulation of the anti-apoptotic protein B-cell lymphoma extra large [5].

| Model system | Peak apoptotic index (Annexin V or caspase 3) | Molecular hallmarks observed | Reference |

|---|---|---|---|

| SJSA-1 osteosarcoma | 80% Annexin V-positive at 48 h | Bcl-2-associated X protein↑; p53 upregulated modulator of apoptosis↑ | 1 |

| L540 Hodgkin lymphoma | 45% Annexin V-positive at 72 h | Cyclin-dependent kinase inhibitor 1A↑; caspase-3 cleavage | 7 |

| U87MG glioblastoma | 30% caspase-3 cleavage at 48 h | Concurrent cellular senescence; growth differentiation factor 15↑ | 13 |

| t(14;18) diffuse large B-cell lymphoma | 50% Annexin V-positive at 48 h | Bcl-2-associated X protein↑; p53 upregulated modulator of apoptosis↑; B-cell lymphoma extra large↓ | 5 |

In Vivo Antitumour Efficacy

Xenograft Tumour Growth Suppression

Nutlin-3 demonstrates pronounced anti-tumour activity in multiple murine xenograft models carrying wild-type tumor protein p53. In osteosarcoma xenografts derived from SJSA-1 cells, murine double minute 2 antagonism led to mean tumour-volume inhibition of 98% and yielded eight partial and one complete regression within three weeks [6]. Tumours harbouring murine double minute 2 amplification but intact tumor protein p53 (MHM osteosarcoma) regressed completely in all treated animals [6]. Comparable though less dramatic responses were recorded in prostate carcinoma (LnCaP and 22Rv1) and in diffuse large B-cell lymphoma xenografts [7]. Neuroblastoma xenografts generated from UKF-NB-3-derived chemoresistant cells also showed a statistically significant halving of tumour burden under Nutlin-3 monotherapy [8].

| Xenograft model | Murine double minute 2 / tumor protein p53 status | Outcome parameter | Observed effect | Reference |

|---|---|---|---|---|

| SJSA-1 osteosarcoma | Amplified / wild-type | Mean tumour inhibition | 98% | 50 |

| MHM osteosarcoma | Amplified / wild-type | Complete regressions | 15 / 15 animals | 50 |

| LnCaP prostate carcinoma | Normal / wild-type | Median volume change | 37% shrinkage | 50 |

| t(14;18) diffuse large B-cell lymphoma | Over-expressed B-cell lymphoma 2 / wild-type tumor protein p53 | Tumour growth | Marked suppression | 51 |

| UKF-NB-3 neuroblastoma (chemoresistant) | Normal / wild-type | Tumour volume | 46% reduction | 53 |

| SNU-1 gastric carcinoma | Normal / wild-type | Growth index | Significant retardation | 25 |

Tissue-Specific Pharmacokinetic Properties

A whole-body physiologically based pharmacokinetic analysis in mice revealed that Nutlin-3 is absorbed rapidly after oral administration; peak plasma concentrations occur at approximately two hours [9]. Model-based simulations predict oral bioavailability of seventy-five to ninety-one percent for once-daily schedules and approach full systemic availability when the compound is administered twice daily [9]. Tissue partitioning is highly heterogeneous: greatest exposure is achieved in intestine, liver and spleen, while brain, bone marrow and vitreous fluid receive substantially lower concentrations [9].

| Parameter | Quantitative finding | Interpretation | Reference |

|---|---|---|---|

| Time to peak plasma level after oral dosing | ≈ 2 h | Rapid gastrointestinal uptake | 19 |

| Predicted oral bioavailability (once daily) | 75–91% | Efficient enteric absorption | 19 |

| Relative tissue enrichment (high > low) | Intestine > liver > spleen ≫ adipose ≈ adrenal ≈ lung ≈ muscle ≈ retina ≫ brain > bone marrow > vitreous | Reflects permeability and transporter profile | 19 |

| Unbound fraction in plasma | 0.7–11.8% (concentration-dependent) | Extensive protein binding with saturability | 19 |

Synergistic Interactions With Cytotoxic Agents

Doxorubicin Combination Therapy Mechanisms

Nutlin-3 enhances doxorubicin efficacy by simultaneously activating tumor protein p53-dependent transcription and reinforcing DNA-damage signalling provoked by the anthracycline. In sarcoma lines harbouring wild-type tumor protein p53, combined exposure produced combination-index values below one, indicating true pharmacological synergy; the effective concentration of doxorubicin necessary for ninety-percent growth inhibition could be reduced roughly ten-fold [10]. Synergy is also observed in diffuse large B-cell lymphoma, where murine double minute 2 inhibition augments mitochondrial binding of tumor protein p53 and lowers the apoptotic threshold imposed by B-cell lymphoma 2 over-expression [5]. Even Hodgkin lymphoma cells that retain wild-type tumor protein p53 became more susceptible to doxorubicin when murine double minute 2 was antagonised [3].

| Cell model | Molecular context | Combination-index (Nutlin-3 + doxorubicin) | Mechanistic highlights | Reference |

|---|---|---|---|---|

| T778 liposarcoma | Murine double minute 2 amplified, wild-type tumor protein p53 | 0.62 | Cyclin-dependent kinase inhibitor 1A up-regulation, caspase-9 activation | 34 |

| OSA osteosarcoma | Murine double minute 2 amplified, wild-type tumor protein p53 | 0.70 | p53 upregulated modulator of apoptosis induction | 34 |

| t(14;18) diffuse large B-cell lymphoma | B-cell lymphoma 2 over-expressed, wild-type tumor protein p53 | 0.55 | Direct p53–mitochondrial binding, B-cell lymphoma extra large down-regulation | 5 |

Methotrexate Potentiation Dynamics

Nutlin-3 also modulates the antifolate response. In sarcoma cells with either normal or amplified murine double minute 2 and intact tumor protein p53, Nutlin-3 lowered the concentration of methotrexate required for seventy-five to ninety-five percent cytostasis by up to seven-fold [10]. Mechanistic studies indicate that enforced tumor protein p53 activation amplifies methotrexate-triggered nucleotide depletion, intensifies replication stress and accelerates p53-mediated apoptotic signalling. Interestingly, in sarcoma lines lacking functional tumor protein p53 the same combination proved antagonistic, underscoring the centrality of the tumor protein p53 axis [10] [11].

| Cell model | Tumor protein p53 status | Net interaction with methotrexate | Dose-reduction factor for methotrexate | Reference |

|---|---|---|---|---|

| U2OS osteosarcoma | Wild-type | Synergistic | 6.2-fold | 34 |

| T778 liposarcoma | Wild-type, murine double minute 2 amplified | Synergistic | 5.8-fold | 34 |

| RMS13 rhabdomyosarcoma | Mutant | Antagonistic | Not applicable | 34 |

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant